Product packaging for 1-Bromo-1-(bromomethyl)cyclopropane(Cat. No.:CAS No. 33742-80-2)

1-Bromo-1-(bromomethyl)cyclopropane

Cat. No.: B3260968
CAS No.: 33742-80-2
M. Wt: 213.9 g/mol
InChI Key: HHXZZHIABZWERE-UHFFFAOYSA-N
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Description

1-Bromo-1-(bromomethyl)cyclopropane is a organobromine compound with the molecular formula C4H6Br2 and a molecular weight of 213.90 g/mol . This compound serves as a versatile and critical synthetic building block in organic chemistry and drug discovery research, enabling the introduction of the geminally disubstituted cyclopropane scaffold . The presence of two bromine atoms on the same carbon of the cyclopropane ring makes it a valuable substrate for further functionalization, particularly in nucleophilic substitution and metal-catalyzed cross-coupling reactions to create more complex molecular architectures. Researchers are advised to handle this material with care, as it is classified as a flammable liquid and irritant . Appropriate personal protective equipment should be worn, and the compound should be stored sealed in a dry, cool environment between 2-8°C to maintain its stability and purity . This product is intended for research and development purposes only and is not classified as a drug. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Br2 B3260968 1-Bromo-1-(bromomethyl)cyclopropane CAS No. 33742-80-2

Properties

IUPAC Name

1-bromo-1-(bromomethyl)cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2/c5-3-4(6)1-2-4/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXZZHIABZWERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33742-80-2
Record name 1-bromo-1-(bromomethyl)cyclopropane
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Synthetic Methodologies for 1 Bromo 1 Bromomethyl Cyclopropane and Its Analogues

Direct Halogenation Approaches

Direct halogenation methods provide a straightforward route to brominated cyclopropanes. These approaches typically involve the reaction of a suitable cyclopropane (B1198618) precursor with a brominating agent.

Bromination of Cyclopropane-1,1-dimethanol Precursors

One effective strategy for synthesizing 1-bromo-1-(bromomethyl)cyclopropane involves the bromination of cyclopropane-1,1-dimethanol. This precursor can be prepared through a ring-closure reaction of an organic dihalide, such as dibromoneopentyl glycol, with a reducing agent in an alcoholic solvent. google.com This process can achieve a yield of over 90% with a purity of more than 98%. google.com

The subsequent bromination of the diol to the desired dibromide can be achieved using various brominating agents. While specific conditions for the direct conversion of cyclopropane-1,1-dimethanol to this compound are not extensively detailed in the provided search results, analogous reactions with other alcohols provide insight. For instance, the bromination of cyclopropylmethanol (B32771) to (bromomethyl)cyclopropane (B137280) has been successfully carried out using reagents like phosphorus tribromide or a combination of triphenylphosphine (B44618) and bromine. guidechem.comchemicalbook.com These methods often require careful temperature control to minimize the formation of isomeric byproducts. guidechem.comgoogle.com

A comparison of different bromination methods for cyclopropylmethanol highlights the challenges and advancements in this area:

Reagent SystemSolventTemperatureYieldPurityReference
PBr₃N,N-dimethylformamide-10°C80 mol%99.6% guidechem.com
PPh₃ / Br₂N-methyl-acetamide-10°C77.5%>97% chemicalbook.com
Triphenylphosphite / Br₂N,N-dimethylformamide<0°CHighHigh google.comgoogle.com

Photobromination Strategies for Cyclopropane Ring Systems

Photobromination offers an alternative pathway for the halogenation of cyclopropane rings. This method typically involves the generation of bromine radicals through photolysis, which then react with the cyclopropane substrate. The radical chain bromination of cyclopropane itself has been shown to proceed cleanly, even at low temperatures, to yield 1,3-dibromopropane (B121459) exclusively. thieme-connect.de

For substituted cyclopropanes, photobromination can lead to ring-opened products. For example, the photolytically generated bromine atoms can induce the opening of the cyclopropane ring in cis- and trans-1,2-diphenylcyclopropane, resulting in the formation of 1,3-dibromo-1,3-diphenylpropane in high yields. nps.edu The reaction proceeds via the disappearance of the cyclopropane and the appearance of multiple products, with the 1,3-dibromo compound being the major component. nps.edu The use of a hydrogen bromide scavenger, such as N-bromosuccinimide (NBS), can sometimes improve the yields of the desired 1,3-dibrominated products and reduce the formation of byproducts. thieme-connect.de

The highly strained nature of the cyclopropane ring makes it susceptible to reaction with electrophilic brominating reagents, behaving similarly to unsaturated carbon-carbon bonds. orgsyn.org While elemental bromine and less electrophilic reagents like N-bromosuccinimide (NBS) can provide halocyclization products in modest to good yields, highly electrophilic brominating reagents can lead to significantly higher yields. orgsyn.org

Carbene and Carbenoid Addition Reactions for Cyclopropane Ring Formation

Carbene and carbenoid addition reactions represent a powerful tool for the construction of the cyclopropane ring itself, with the potential for simultaneous introduction of the desired functional groups.

Dibromocarbene Addition to Olefinic Substrates

The addition of dibromocarbene to an appropriate olefinic substrate is a direct method for forming a gem-dibromocyclopropane ring system. While the specific synthesis of this compound via this method is not explicitly described in the provided results, the general principle is well-established. For instance, the reaction of pentafluoro(vinyl)cyclopropanes with bromine can yield ring-opened 1,5-dibrominated adducts. thieme-connect.de

A related approach involves the cyclopropanation of olefins using an aminocarboxycarbene, which is one of several reported methods for synthesizing cyclopropane rings. researchgate.net Another relevant synthesis involves the reaction of α-bromomethyl ketones and aldehydes with reagents like ethyl cyanoacetate (B8463686) and cyanogen (B1215507) bromide in the presence of a base to afford substituted bromomethyl cyclopropanes in excellent yields and with short reaction times. urmia.ac.ir

Electrolytic and Reductive Synthetic Pathways

Electrochemical methods offer an alternative approach to the synthesis of halogenated organic compounds, often under mild conditions.

Controlled-Potential Electrolytic Reduction Methods

Controlled-potential electrolysis is a technique where a constant potential is applied to an electrochemical cell to carry out a specific oxidation or reduction reaction. pineresearch.com This method can be used for the synthesis of organic compounds by effecting a large change in the oxidation state of a species of interest. pineresearch.com While the direct application of this method for the synthesis of this compound is not found in the search results, the principles of electrochemical reduction could potentially be applied to a suitable precursor. The basic setup for such a reaction involves a three-chamber electrochemical cell with a working electrode, a reference electrode, and an auxiliary electrode. pineresearch.com

One-Pot and Multicomponent Reactions Leading to this compound Derivatives

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies in organic synthesis, offering advantages such as reduced waste, lower solvent consumption, and increased step- and atom-economy. nih.govresearchgate.net These approaches are particularly valuable for constructing complex molecules like substituted cyclopropanes from simple starting materials in a single operation. nih.gov

Reactions Involving α-Bromoketones/Aldehydes with β-Dicarbonyl Compounds

A notable one-pot method for synthesizing derivatives of this compound involves the reaction of α-bromoketones or α-bromoaldehydes with β-dicarbonyl compounds. urmia.ac.iriaea.orgepa.govresearchgate.net For instance, the reaction of various α-bromo ketones and aldehydes with ethyl cyanoacetate or malononitrile (B47326) in the presence of cyanogen bromide (BrCN) and triethylamine (B128534) (Et3N) can produce structurally diverse bromomethyl cyclopropanes in excellent yields and with remarkably short reaction times. urmia.ac.iriaea.orgepa.govresearchgate.net The reaction proceeds rapidly, often within seconds, to yield products like diethyl 3-alkyl-1,2-dicyano-3-(bromomethyl)cyclopropane-1,2-dicarboxylate. urmia.ac.ir

The mechanism of this transformation is thought to involve a series of steps initiated by the base-catalyzed reaction of the β-dicarbonyl compound. urmia.ac.ir While aromatic and aliphatic aldehydes readily participate in this reaction, aliphatic ketones can be less reactive due to steric hindrance. urmia.ac.ir The stereochemical outcome of the reaction can be influenced by the nature of the substituents on the α-bromo ketone, with some substrates affording the cis cyclopropane stereoisomer and others yielding the trans isomer. urmia.ac.ir

Stereoselective Synthesis Strategies for this compound Derivatives

The development of stereoselective methods for the synthesis of cyclopropanes is of significant interest due to the prevalence of this structural motif in biologically active molecules. rsc.org Achieving control over the relative and absolute stereochemistry of the cyclopropane ring is a key challenge.

Diastereoselective Control in Cyclopropanation Reactions

Diastereoselective control in the formation of substituted cyclopropanes can be achieved through various strategies, including Michael-initiated ring closure (MIRC) reactions. rsc.orgresearchgate.net The stereochemistry of the resulting cyclopropane can be directed by the inherent chirality of the starting materials or by the use of chiral catalysts. rsc.org For example, the reaction of α,α-dibromoketones with α,β-unsaturated Fischer alkoxycarbene complexes can lead to tetrasubstituted cyclopropanes with high diastereoselectivity. researchgate.net Similarly, palladium-catalyzed cyclopropanation of 2-substituted 1,1-diborylalkenes with (trimethylsilyl)diazomethane results in the formation of cyclopropanes with an exclusive anti conformation between the R and SiMe3 substituents. nih.gov The scalability and functional group tolerance of these methods make them valuable tools for organic synthesis. nih.govresearchgate.net

Chiral Auxiliary-Mediated Approaches to Enantiopure Intermediates

Chiral auxiliaries are powerful tools for asymmetric synthesis, enabling the preparation of enantiomerically enriched compounds. rsc.orgbath.ac.uklookchem.comnih.gov In the context of cyclopropane synthesis, chiral auxiliaries can be used to generate enantiopure intermediates that then undergo cyclopropanation. rsc.orgbath.ac.uklookchem.com A novel approach combines the use of a chiral auxiliary with a substrate-directable reaction in a three-step sequence of aldol (B89426) reaction, cyclopropanation, and retro-aldol reaction to produce enantiopure cyclopropane carboxaldehydes. rsc.orgbath.ac.uklookchem.com This method utilizes a "temporary" stereocenter, created during the initial aldol reaction, to direct the stereochemical outcome of the subsequent cyclopropanation. rsc.orgbath.ac.uk The chiral auxiliary is then cleaved and can be recycled, making this a highly efficient and atom-economical process. rsc.orgbath.ac.uklookchem.com

Optimization of Reaction Conditions for Industrial and Laboratory Scale Synthesis

The transition from a laboratory-scale synthesis to an industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. nih.govresearchgate.net For the synthesis of (bromomethyl)cyclopropane, factors such as temperature, solvent, and the choice of brominating agent are critical. google.comguidechem.com

Solvent Effects on Productivity and Selectivity

The choice of solvent can have a profound impact on the productivity and selectivity of a chemical reaction. In the synthesis of (bromomethyl)cyclopropane and its derivatives, various solvents have been investigated. For instance, in the bromination of cyclopropylmethanol, the use of a polar aprotic solvent like dimethylformamide (DMF) is common. google.comchemicalbook.com The reaction of cyclopropylmethanol with triphenylphosphine and bromine in DMF at low temperatures (-10°C) has been shown to produce (bromomethyl)cyclopropane in good yield (77.5%) and high purity (>97%). chemicalbook.com

The selection of solvent is also crucial in multicomponent reactions. In the synthesis of disubstituted γ-butyrolactones and spirocyclopropanes from aldehydes, Meldrum's acid, and sulfoxonium ylides, the choice of solvent can influence the product distribution. rsc.org Similarly, in iridium-catalyzed asymmetric cycloadditions, polar aprotic solvents like DMF can maintain high enantioselectivity, although sometimes at the cost of a slightly reduced yield compared to other solvents. acs.org

Below is a data table summarizing the impact of different solvents on the yield of a reaction.

SolventYield (%)Reference
Dimethylformamide (DMF)77.5 chemicalbook.com
Tetrahydrofuran (B95107) (THF)Lowered Efficiency acs.org
TolueneLowered Efficiency acs.org
2-MeTHF78 bohrium.com

Interactive Data Table

This table summarizes the effect of different solvents on reaction yield, as reported in the cited literature.

SolventYield (%)Reference
Dimethylformamide (DMF)77.5 chemicalbook.com
Tetrahydrofuran (THF)Lowered Efficiency acs.org
TolueneLowered Efficiency acs.org
2-MeTHF78 bohrium.com

Temperature Control for Exothermicity and Byproduct Minimization

Precise temperature control is a critical parameter in the synthesis of brominated cyclopropane derivatives, directly influencing reaction safety and the purity of the final product. The inherent ring strain of the cyclopropane moiety makes it susceptible to rearrangement and ring-opening reactions, which are often exacerbated by uncontrolled temperature increases from exothermic processes.

In the synthesis of related compounds like (bromomethyl)cyclopropane, the bromination reaction is known to be exothermic. google.comgoogle.com Effective management of this exothermicity is crucial to prevent the formation of undesirable byproducts. google.comgoogle.com Lowering the reaction temperature is a key strategy to control the reaction rate, dissipate the heat generated, and minimize side reactions such as elimination or ring-opening. google.comgoogle.com

For instance, in methods for producing (bromomethyl)cyclopropane, it is recommended to lower the temperature to below 0°C after the initial reaction between the bromine compound and a phosphite. google.comgoogle.com The subsequent addition of the cyclopropyl (B3062369) alcohol is then carried out at this reduced temperature, ideally between -10°C and -5°C, to effectively manage the exothermic nature of the reaction. google.comgoogle.com This careful temperature regulation is vital to prevent uncontrolled heating that could lead to the formation of byproducts that are difficult to separate due to similar boiling points. google.com

Research findings have demonstrated a direct correlation between reaction temperature and the profile of byproducts. In the synthesis of (bromomethyl)cyclopropane using phosphorus tribromide, different temperature protocols have been shown to impact the formation of isomers like bromocyclobutane (B1266235) and 4-bromo-1-butene (B139220). guidechem.com

The following table summarizes experimental data on the effect of temperature on byproduct formation in the synthesis of (bromomethyl)cyclopropane:

Reaction TemperatureTarget Product SelectivityBromocyclobutane Byproduct4-bromo-1-butene Byproduct
20°C99.3%0.5%0.2%
-10°C99.5%0.3%0.1%

Data derived from a study on the synthesis of (bromomethyl)cyclopropane. guidechem.com

As the data indicates, conducting the bromination at a lower temperature (-10°C) results in a higher selectivity for the desired (bromomethyl)cyclopropane and a reduction in the percentage of both bromocyclobutane and 4-bromo-1-butene byproducts. guidechem.com

Similarly, in another synthetic approach, the initial reaction of bromine with triphenylphosphite is maintained at a temperature below 12°C. google.com Following this, the temperature is further reduced to between -15°C and -10°C before the addition of cyclopropylmethanol. google.comgoogle.com This stringent temperature control is essential for achieving high purity by preventing the formation of bromoalkene byproducts. google.com In contrast, some methods that operate at higher temperatures, such as around 40°C, are considered unsuitable for the synthesis of (bromomethyl)cyclopropane due to the increased potential for side reactions. google.comgoogle.com

In a comparative experiment for the synthesis of (bromomethyl)cyclopropane, cooling the reaction solution to -10°C before the dropwise addition of bromine yielded the product with a purity of over 97% and contained only 0.6% of open-chain haloalkanes. chemicalbook.comchemicalbook.com

The thermolysis of related compounds, such as 1-(1-aryl-1-bromomethyl)cyclopropyl bromides, which involves heating to high temperatures (e.g., 150°C), leads to significant rearrangement products, further underscoring the thermal sensitivity of such cyclopropane systems. researchgate.net While this is a different type of reaction, it highlights the propensity of these molecules to undergo structural changes under thermal stress.

Reactivity and Reaction Mechanisms of 1 Bromo 1 Bromomethyl Cyclopropane

Nucleophilic Substitution Reactions of 1-Bromo-1-(bromomethyl)cyclopropane

Nucleophilic substitution reactions on this compound can theoretically occur at two distinct electrophilic centers: the carbon of the bromomethyl group and the bromine-bearing carbon of the cyclopropane (B1198618) ring.

Mechanism of Nucleophilic Attack at Bromomethyl Centers

The carbon atom of the bromomethyl group is a primary electrophilic center and is susceptible to nucleophilic attack. This reaction is expected to proceed via an S(_N)2 mechanism, which involves a backside attack by the nucleophile, leading to the displacement of the bromide ion. This pathway is generally favored for primary alkyl halides.

The rate of this substitution is influenced by the steric hindrance around the reaction center and the strength of the nucleophile. For instance, reaction with soft and strong nucleophiles would favor substitution at the less hindered bromomethyl carbon.

Influence of Cyclopropane Ring Strain on Leaving Group Ability

The cyclopropane ring possesses significant angle strain due to its three-membered ring structure. This strain can influence the stability of intermediates and transition states formed during a reaction. In the context of a nucleophilic substitution at the ring carbon, the departure of the bromide leaving group would lead to the formation of a cyclopropyl (B3062369) cation.

However, the formation of a carbocation on a cyclopropane ring is generally disfavored due to increased ring strain in the transition state leading to the planar carbocation. This destabilization would make an S(_N)1-type reaction at the ring carbon less likely. Conversely, the high p-character of the C-C bonds of the cyclopropane ring can stabilize an adjacent carbocation, a factor that could be relevant if a carbocation were to form on the bromomethyl carbon, though an S(_N)2 mechanism is more probable at this position.

Regioselectivity and Stereochemical Outcomes in Substitution Processes

The regioselectivity of nucleophilic substitution on this compound is a critical aspect of its reactivity. Nucleophilic attack is more likely to occur at the primary carbon of the bromomethyl group rather than the tertiary carbon of the cyclopropane ring. This preference is due to the lower steric hindrance at the primary center and the aforementioned instability of a cyclopropyl cation.

Therefore, under typical S(_N)2 conditions, the major product would result from the substitution of the bromine atom on the methyl group. The reaction would proceed with an inversion of configuration at the bromomethyl carbon, although this is not a stereocenter in the parent molecule.

Ring-Opening Reactions of the Cyclopropane Moiety

The inherent strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions, particularly under conditions that can relieve this strain.

Base-Promoted Ring Opening Mechanisms

In the presence of a strong base, this compound can undergo elimination and subsequent ring-opening reactions.

A plausible mechanism for the base-promoted reaction involves an initial elimination of hydrogen bromide (HBr). Theoretical studies on analogous systems, such as glycal-derived gem-dibromocyclopropanes, suggest that a strong base can abstract a proton from a carbon adjacent to the bromine-bearing carbon, leading to the formation of a cyclopropene (B1174273) intermediate through an E2-like mechanism. uq.edu.auacs.org

Subsequent Cleavage to Zwitterionic/Carbene Intermediates

The treatment of gem-dihalocyclopropanes with strong bases or organometallic reagents can lead to the formation of highly reactive intermediates such as carbenes or zwitterions. In the case of this compound, reaction with an organolithium reagent like methyllithium (B1224462) can induce an α-elimination of HBr, but a more characteristic reaction is the lithium-halogen exchange. This exchange, followed by the elimination of lithium bromide, generates a cyclopropylidene, which is a cyclopropyl carbene. researchgate.net These carbenes are highly unstable and can undergo immediate intramolecular C-H insertion reactions. researchgate.net

Alternatively, under polar conditions, particularly in reactions involving donor-acceptor cyclopropanes, cleavage can proceed through zwitterionic intermediates. nih.govnih.govresearchgate.netscispace.com While this compound does not fit the classic donor-acceptor pattern, the high ring strain and the presence of two electronegative bromine atoms can facilitate heterolytic bond cleavage upon interaction with certain reagents, transiently forming a zwitterionic species that would rapidly rearrange.

Nucleophilic Addition and Protonation Dynamics

The strained C-C bonds of the cyclopropane ring, activated by the electron-withdrawing bromine atoms, can act as electrophiles, making the compound susceptible to nucleophilic attack. nih.govnih.govresearchgate.net This typically does not occur via a classic SN2 displacement at the cyclopropyl carbon due to steric hindrance and the unfavorable bond angles for backside attack. Instead, the reaction often proceeds via a nucleophilic ring-opening mechanism. Strong nucleophiles, such as thiolates, can attack one of the ring carbons, leading to the cleavage of a C-C bond. nih.govresearchgate.net This results in a carbanionic intermediate which is then protonated, often during workup, to yield the final, stable ring-opened product.

The dynamics of this process are governed by the nucleophilicity of the attacking species and the stability of the resulting anionic intermediate. The reaction is typically regioselective, with the nucleophile adding to the carbon atom that best stabilizes the resulting negative charge. nih.govresearchgate.net Subsequent protonation of the intermediate anion finalizes the 1,3-addition product.

Table 1: Nucleophilic Ring-Opening of Electrophilic Cyclopropanes

Cyclopropane SubstrateNucleophileSolventProduct TypeCitation
1,1-DicyanocyclopropanesThiophenolatesDMSO1,3-Addition (Ring-Opened) nih.govresearchgate.net
gem-DibromocyclopropanesMethyllithiumEtherCarbene/Insertion Products researchgate.net
Halogenoalkanes (general)Cyanide ionsEthanolNucleophilic Substitution youtube.com

Acid-Catalyzed Ring Opening Processes

In the presence of acid, this compound is prone to ring-opening reactions. The high p-character of the C-C bonds in the cyclopropane ring allows it to behave somewhat like a π-system, which can be attacked by electrophiles, including a proton. This process is well-documented for related gem-dibromocyclopropane systems, where acid catalysis leads to isomerization and cleavage. uq.edu.au

The most likely sites for initial protonation in a strongly acidic medium are the lone pairs of the bromine atoms, which act as Lewis bases. Protonation of a bromine atom makes the corresponding bromide a much better leaving group (HBr). This facilitates the heterolytic cleavage of the C-Br bond to form a cyclopropylcarbinyl-type carbocation. This carbocation is highly unstable and immediately undergoes electrocyclic ring-opening. This cleavage relieves the significant ring strain (approximately 27 kcal/mol) and drives the reaction forward. The cleavage of the cyclopropane ring can occur at either the internal (C1-C2) or distal (C2-C3) bond, leading to different cationic intermediates and, ultimately, different products.

Once the cyclopropane ring opens, the resulting carbocation can undergo several rearrangements before being trapped by a nucleophile. The electrocyclic ring-opening typically generates an allylic cation. This cation can be trapped at different positions, leading to isomeric products. For instance, the ring-opening of gem-dihalocyclopropanes is a known route to synthesize 1,3-dienes. nih.govorganic-chemistry.orgwordpress.com The initially formed bromo-substituted diene can undergo further isomerization under acidic conditions. Studies on related systems have shown that an initially formed E-alkene can isomerize to the more thermodynamically stable Z-alkene via rotation around the C-C single bond in a resonance-stabilized oxonium/carbocation intermediate. uq.edu.au These pathways allow for the formation of a mixture of isomeric dienes and other unsaturated brominated hydrocarbons.

Table 2: Potential Products from Acid-Catalyzed Ring Opening

Starting Material TypeConditionsIntermediatePotential Final ProductsCitation
Glycal-derived gem-dibromocyclopropanep-TsOH, CH2Cl2Oxonium/CarbocationIsomerized (Z)-bromoalkene, 2-formylglycal uq.edu.au
This compoundStrong AcidCyclopropylcarbinyl cation -> Allylic cationIsomeric brominated 1,3-dienes, other unsaturated halides nih.govorganic-chemistry.orgwordpress.com

Electrophilic Activation and Ring Cleavage

Ring cleavage can also be initiated by electrophilic activation, typically involving a Lewis acid. scispace.comacs.org In this mechanism, the Lewis acid (e.g., Ag+, ZnCl2, BF3) coordinates to one of the bromine atoms. This coordination polarizes the C-Br bond, making the bromide a better leaving group and rendering the attached carbon more electrophilic. This activation facilitates the cleavage of a cyclopropane C-C bond, often in a concerted or near-concerted fashion with the departure of the [Lewis Acid-Br]- complex. This process generates a carbocation that rapidly rearranges to more stable ring-opened structures, similar to the pathways observed in acid catalysis. This method is a key strategy in the synthetic application of cyclopropanes, enabling their use as three-carbon building blocks. nih.govscispace.com

Control of Regioselectivity and Stereoselectivity in Ring Cleavage Reactions

The outcome of ring-cleavage reactions of this compound can be controlled to favor specific isomers by carefully selecting the reaction conditions. The choice of catalyst, solvent, and nucleophile plays a crucial role in determining both the regioselectivity (which C-C bond breaks) and the stereoselectivity (the geometry of the resulting double bonds).

Catalyst/Reagent Control: In transition metal-catalyzed reactions of gem-dihalocyclopropanes, the choice of metal and, particularly, the ancillary ligands can direct the regioselectivity of the ring-opening. rsc.org For example, sterically demanding phosphine (B1218219) ligands on a palladium catalyst can favor one reaction pathway over another. rsc.org

Stereodivergent Synthesis: It is possible to develop stereo-divergent protocols that lead to different stereoisomers from a common precursor. nih.gov For example, the ring-opening of gem-difluorocyclopropyl acetaldehydes can be directed to produce either (E,E)- or (E,Z)-conjugated fluorodienals by changing the reagents. nih.gov A similar strategic approach could be applied to this compound to selectively synthesize different isomers of brominated dienes.

Reaction Conditions: Factors such as temperature and reaction time can also influence the product distribution. A kinetically controlled product may form at lower temperatures, while at higher temperatures, the reaction may favor the thermodynamically more stable isomer through equilibration. uq.edu.au

By manipulating these factors, the synthetic utility of this compound can be enhanced, allowing for the targeted synthesis of complex unsaturated molecules.

Formation of E- vs. Z-Isomers

In reactions where the cyclopropane ring of a gem-dihalo derivative opens to form a double bond, the potential for E/Z isomerism arises. For instance, studies on the base-promoted ring-opening of glycal-derived gem-dibromocyclopropanes have shown a high degree of stereoselectivity, leading exclusively to the formation of E-bromoalkenes, with no detectable amounts of the corresponding Z-isomers. This selectivity is attributed to a kinetically controlled process. While direct studies on this compound are not extensively documented in this specific context, it is plausible that similar stereochemical control would be observed in its ring-opening reactions that result in the formation of an exocyclic double bond.

In the synthesis of substituted bromomethyl cyclopropanes from α-bromo ketones, the formation of both cis and trans cyclopropane stereoisomers has been reported, indicating that the stereochemistry of the final product can be influenced by the reaction conditions and the nature of the substituents. urmia.ac.ir

Anomeric Mixtures and Control Strategies

When this compound or a similar substituted cyclopropane undergoes a reaction that introduces a new stereocenter, such as in the formation of a glycosidic bond, the potential for creating anomeric mixtures exists. For example, the base-induced ring-opening of glycal-derived gem-dibromocyclopropanes in the presence of an alcohol nucleophile has been shown to produce mixtures of α- and β-anomers. The ratio of these anomers can be influenced by factors such as the reaction temperature, the solvent, and the specific nucleophile used.

Currently, specific control strategies for the anomeric outcome in reactions directly involving this compound are not well-documented in the literature. However, the principles observed in analogous systems suggest that careful selection of reaction parameters could potentially be used to influence the stereochemical outcome.

Rearrangement Reactions

The high ring strain of the cyclopropane ring in this compound makes it susceptible to various rearrangement reactions, which can proceed through either carbocationic or radical pathways. These rearrangements often lead to the formation of more stable carbocyclic or open-chain structures.

Carbocationic Rearrangements of Cyclopropylmethyl Systems

The formation of a carbocation adjacent to a cyclopropane ring, known as a cyclopropylmethyl cation, is a key intermediate in many of the rearrangement reactions of this compound. The departure of one of the bromide ions, facilitated by a Lewis acid or polar solvent, can generate such a cation. These cations are known to be unusually stable due to the ability of the cyclopropane ring's bent C-C bonds to overlap with the empty p-orbital of the carbocation. nih.govuregina.caresearchgate.net This electronic interaction, however, also primes the system for rearrangement.

One of the characteristic reactions of cyclopropylmethyl carbocations is their rearrangement to more stable carbocationic species, which includes the expansion of the three-membered ring to a four-membered ring. This process is driven by the relief of ring strain. For example, the hydrolysis of the closely related (chloromethyl)cyclopropane (B127518) yields a significant amount of cyclobutanol, alongside cyclopropylmethanol (B32771) and an open-chain alcohol. This demonstrates the facility of the ring expansion pathway. The cyclopropylmethyl cation is in equilibrium with the cyclobutyl cation, which can then be trapped by a nucleophile.

Starting MaterialProduct(s)Rearrangement Type
Cyclopropylmethyl cationCyclobutyl cation, Homoallyl cationRing Expansion, Bond Fission

This table illustrates the key rearrangement pathways of the cyclopropylmethyl carbocation intermediate.

In addition to ring expansion, the cyclopropylmethyl carbocation can undergo cleavage of a cyclopropane ring bond to form an open-chain homoallyl carbocation. This process also contributes to the mixture of products observed in reactions involving these intermediates. The aforementioned hydrolysis of (chloromethyl)cyclopropane also produces 4-bromo-1-butene (B139220), providing clear evidence for this bond fission pathway. guidechem.com The relative amounts of ring-expanded and open-chain products are often dependent on the specific reaction conditions and the substitution pattern of the cyclopropane ring.

Factors Influencing Rearrangement Pathways (e.g., Substituent Effects, Solvent Polarity)

The rearrangement pathways of this compound are significantly influenced by both substituent effects and the polarity of the solvent used in the reaction. These factors can dictate the stability of intermediates and the activation energies of different reaction pathways, thereby controlling the product distribution.

Substituent Effects: The nature of substituents on the cyclopropane ring can have a profound impact on the rate and outcome of rearrangements. Electron-donating groups can stabilize radical or cationic intermediates, thereby accelerating rearrangement processes. Conversely, electron-withdrawing groups can destabilize these intermediates, potentially favoring alternative reaction pathways or slowing down the rearrangement. For instance, studies on related radical clock systems have shown that bulky substituents on a silicon atom attached to the cyclopropane ring can slow down cyclization, while radical-stabilizing phenyl substituents can accelerate the rate of cyclization. illinois.edu

Solvent Polarity: The polarity of the solvent plays a crucial role in reactions that proceed through charged intermediates. In the case of rearrangements involving cationic species, polar solvents can stabilize the charged transition states and intermediates, thus facilitating the reaction. A theoretical study on the rearrangement of cyclobutylmethyl and 5-hexenyl radical clocks in various solvents indicated that the reaction rates were only slightly affected by the solvent's nature. wikipedia.org However, for reactions with more significant charge separation in the transition state, the solvent effect is expected to be more pronounced.

The interplay of these factors determines the dominant rearrangement pathway. For example, in a given solvent, a substrate with a stabilizing substituent might undergo a rapid rearrangement, while a substrate lacking such a substituent might react much slower or via a different mechanism.

Radical Chemistry of this compound

The radical chemistry of this compound is a rich area of study, providing insights into reaction mechanisms and enabling the formation of complex molecular architectures.

Generation and Detection of Radical Intermediates

The generation of radical intermediates from this compound can be achieved through various methods, including the use of radical initiators or through photoredox catalysis. researchgate.netrsc.org Once formed, these highly reactive species are often detected indirectly through trapping experiments or by observing the products of their subsequent reactions. researchgate.net

One common method for generating radicals is through single-electron transfer (SET) from a suitable donor. In the context of photoredox catalysis, a photocatalyst, upon excitation by visible light, can reduce the C-Br bond of this compound to generate a cyclopropylmethyl radical. nih.govnih.gov The detection of these transient intermediates can be challenging. Electron Spin Resonance (ESR) spectroscopy is a direct method for observing radical species, but the low concentrations and short lifetimes of many intermediates make this technique difficult to apply. cmu.edu Therefore, indirect methods are more commonly employed.

Radical Clock and Radical Trapping Experiments for Mechanistic Elucidation

Radical clock experiments are a powerful tool for determining the rates of radical reactions and for providing evidence for the existence of radical intermediates. illinois.educsbsju.edu These experiments utilize a radical that can undergo a unimolecular rearrangement with a known rate constant. wikipedia.org By comparing the amount of rearranged and unrearranged products formed in a reaction, the lifetime of the initial radical can be estimated.

In the context of this compound, the cyclopropylmethyl radical that is initially formed can undergo a rapid ring-opening rearrangement to form a homoallylic radical. The rate of this rearrangement is well-calibrated and serves as the "clock." If a subsequent reaction of the cyclopropylmethyl radical is faster than the ring-opening, the unrearranged product will be dominant. Conversely, if the ring-opening is faster, the rearranged product will be the major one. For instance, radical clock experiments using (cyclopropyl)methyl bromide have confirmed the presence of radical intermediates in certain reactions, as evidenced by the exclusive formation of the ring-opened product. researchgate.net

Radical trapping experiments provide further evidence for the presence of radical intermediates. researchgate.net In these experiments, a "radical trap," a compound that reacts rapidly and irreversibly with radicals, is added to the reaction mixture. The formation of a product derived from the trapping of the suspected radical intermediate is strong evidence for its existence. TEMPO (2,2,6,6-tetramethylpiperidinooxy) is a commonly used radical trap. researchgate.net

Experiment Type Description Information Gained Example
Radical Clock A radical that undergoes a unimolecular rearrangement at a known rate is used. The ratio of rearranged to unrearranged products provides information on the lifetime of the initial radical. illinois.eduwikipedia.orgcsbsju.eduRate of a competing reaction, confirmation of a radical intermediate. illinois.educsbsju.eduThe ring-opening of the cyclopropylmethyl radical to a homoallylic radical. researchgate.net
Radical Trapping A compound that reacts rapidly with radicals is added to the reaction. researchgate.netConfirmation of the presence of a radical intermediate. researchgate.netresearchgate.netUse of TEMPO to trap radical intermediates. researchgate.net

Photoredox and Transition Metal-Catalyzed Radical Reactions

In recent years, photoredox and transition metal catalysis have emerged as powerful strategies for initiating and controlling radical reactions involving alkyl halides like this compound. nih.govresearchgate.net These methods offer mild reaction conditions and high levels of selectivity. rsc.orgcmu.edu

Photoredox Catalysis: This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate a single-electron transfer process. nih.gov For example, an excited photocatalyst can reduce the C-Br bond of this compound to generate the corresponding cyclopropylmethyl radical. nih.gov This radical can then participate in a variety of subsequent reactions. This methodology has been successfully applied to the intramolecular cyclopropanation of alkenes. rsc.org

Transition Metal Catalysis: Transition metal complexes, particularly those of palladium and copper, can also catalyze radical reactions of this compound. cmu.eduresearchgate.net These reactions often proceed through a catalytic cycle involving oxidative addition, radical generation, and reductive elimination steps. ntu.edu.sg Transition metal catalysis provides a high degree of control over the reactivity and selectivity of the radical process. nih.gov For instance, transition-metal-catalyzed radical reactions allow for reagent control, influencing both the generation of the radical and its subsequent transformations. cmu.edu

Cross-Coupling Reactions Involving Bromine Centers

The two bromine atoms in this compound provide two reactive handles for participating in cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. thieme.comcem.com

Metal-Catalyzed Cross-Coupling with Organometallic Reagents

Metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, have revolutionized the synthesis of complex organic molecules. fiveable.memdpi.com These reactions typically involve the coupling of an organic halide with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium. fiveable.merhhz.net

In the case of this compound, either of the bromine atoms can potentially undergo oxidative addition to a low-valent transition metal catalyst, initiating the cross-coupling cycle. The choice of catalyst, ligands, and reaction conditions can often be tuned to achieve selective coupling at one of the bromine centers. For example, the Negishi coupling, which utilizes organozinc reagents, is a powerful method for C-C bond formation and is known for its high reactivity. thieme.com Similarly, the Suzuki coupling, employing organoboron reagents, and the Stille coupling, using organotin compounds, are also widely used. fiveable.me The general mechanism for these palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. fiveable.me

Coupling Reaction Organometallic Reagent Key Features
Suzuki Coupling Organoboron (e.g., boronic acids, esters) fiveable.meMild reaction conditions, high functional group tolerance, commercially available reagents. fiveable.memdpi.com
Negishi Coupling Organozinc thieme.comHigh reactivity of the organozinc reagent. thieme.comfiveable.me
Stille Coupling Organotin thieme.comLess commonly used now due to the toxicity of tin compounds. thieme.com

The ability to selectively functionalize the two different bromine atoms in this compound through these powerful cross-coupling reactions opens up a vast chemical space for the synthesis of novel and complex cyclopropane-containing molecules.

Hydroalkylation of Alkenes via Halogen Atom Transfer

The hydroalkylation of alkenes involving this compound is not a direct process but is achieved through a multi-step sequence involving its derivative, [1.1.1]propellane. This transformation is a powerful method for creating C(sp³)–C(sp³) bonds and installing the desirable bicyclo[1.1.1]pentane (BCP) motif, a recognized bioisostere for para-substituted benzene (B151609) rings in medicinal chemistry. acs.orgnih.govacs.org The process functions as a Giese-type addition where [1.1.1]propellane acts as a radical linchpin, connecting an alkyl group from an organohalide to an alkene. nih.gov

The general mechanism proceeds via a Halogen Atom Transfer (XAT) pathway. nih.govrsc.org Initially, a radical is generated from an alkyl or aryl halide precursor through interaction with a photocatalyst or a chemical initiator like triethylborane. acs.orgrsc.org This radical then adds across the highly reactive central C1–C3 bond of [1.1.1]propellane. This addition is rapid and irreversible, driven by strain release, and forms a stable bridgehead BCP radical intermediate. ccspublishing.org.cnthieme-connect.com In the final step, this BCP radical adds to the double bond of an alkene in an anti-Markovnikov fashion to yield the hydroalkylated product. nih.gov This methodology allows for the three-component coupling of an organohalide, [1.1.1]propellane, and an alkene in a single pot.

Recent advancements have demonstrated this reactivity on DNA-encoded libraries (DEL), highlighting the mild conditions and robustness of the XAT-mediated hydroalkylation to access novel chemical space for drug discovery. acs.orgnih.gov

OrganohalideAlkene (Radical Acceptor)Mediator/ConditionsProduct TypeRef
3-Iodoalanine derivativep-Styrene derivative (on DNA)(TMS)₃SiOH, LightBCP-functionalized amino acid nih.gov
Various Alkyl/Aryl HalidesGeneral AlkenesPhotocatalyst (e.g., 4CzIPN), HAT catalystα-Quaternary BCPs acs.org
Alkyl HalidesAcrylamidesPhotocatalyst, Tertiary alkylamine (XAT reagent)Alkyl-arylated products rsc.org

Other Transformative Reactions

The oxidation and reduction chemistry related to this compound is primarily associated with the transformations of its derivatives, namely the formation of [1.1.1]propellane via reduction and the subsequent oxidation of the resulting bicyclo[1.1.1]pentane (BCP) core.

Reduction Pathways

The most significant reduction reaction of this compound and its analogues, such as 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, is the intramolecular reductive cyclization to form [1.1.1]propellane. ccspublishing.org.cnacs.org This transformation is typically accomplished using organolithium reagents, such as methyllithium, at low temperatures. wikipedia.orgorgsyn.org The mechanism involves sequential halogen–lithium exchange, followed by intramolecular nucleophilic displacement (cyclization) to construct the three-ring system of propellane. acs.org This method, particularly the route developed by Szeimies and coworkers from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, has become a standard for generating [1.1.1]propellane for synthetic applications. wikipedia.orgccspublishing.org.cnorgsyn.org

Oxidation Pathways

Direct oxidation of this compound is not a common transformation. However, the BCP scaffolds derived from it can undergo various oxidative functional group interconversions. The functionalization of the BCP core often provides substrates for subsequent oxidation.

For example, BCP derivatives bearing a formyl group can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (B83412). Similarly, bridge alcohols on the BCP skeleton can be oxidized. A notable example is the Baeyer–Villiger oxidation of bicyclo[2.1.1]hexan-2-one derivatives, which can provide access to BCP bridge alcohols. researchgate.net

A crucial large-scale oxidation is the haloform reaction of 1,3-diacetylbicyclo[1.1.1]pentane. This diketone, itself a product of the cycloaddition of [1.1.1]propellane, is oxidized using bromine and sodium hydroxide (B78521) to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a key building block for medicinal chemistry. nih.gov

SubstrateReagent(s)TransformationProductRef
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropaneMethyllithiumReductive Cyclization[1.1.1]Propellane orgsyn.org
BCP-3-formyl derivativeKMnO₄ or CrO₃OxidationBCP-3-carboxylic acid
1,3-Diacetylbicyclo[1.1.1]pentaneBr₂, NaOH, H₂OHaloform Reaction (Oxidation)Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid nih.gov
Bicyclo[1.1.1]pentan-2-olOxidizing AgentOxidationBicyclo[1.1.1]pentan-2-one researchgate.net

The concept of cycloaddition for this compound is expressed through the rich and varied cycloaddition chemistry of its highly strained derivative, [1.1.1]propellane. The reactivity of the central, inverted C–C bond in propellane allows it to act as a "2σ" component in formal cycloaddition reactions, providing rapid access to the bicyclo[1.1.1]pentane skeleton or ring-opened cyclobutane (B1203170) structures. researchgate.netnih.gov

A well-established example is the photochemical reaction between [1.1.1]propellane and 2,3-butanedione. This reaction proceeds under UV irradiation and can be considered a formal [2σ + 2π] cycloaddition, yielding 1,3-diacetylbicyclo[1.1.1]pentane. This process has been optimized for large-scale flow synthesis, demonstrating its utility. nih.gov

Transition metals can also mediate the cycloaddition of [1.1.1]propellane with unsaturated partners. For instance, copper catalysts facilitate the ring-opening of [1.1.1]propellane and its subsequent reaction with terminal alkynes. acs.orgresearchgate.net This transformation does not yield a BCP but instead produces exocyclic allenic cyclobutanes, which can be considered a formal [2+2] cycloaddition product followed by rearrangement. This reaction showcases an alternative reactivity pathway where the propellane acts as a carbene precursor equivalent. acs.orgresearchgate.net

The reactivity of [1.1.1]propellane is part of a broader class of reactions involving strained bicyclic systems. Related molecules like bicyclo[1.1.0]butanes (BCBs) undergo catalyzed [3+2] and [4+3] cycloadditions with imines and other partners to produce complex, C(sp³)-rich bridged heterocyclic systems, further illustrating the synthetic potential of strain-release cycloadditions. researchgate.netchinesechemsoc.org

Strained RingReaction PartnerConditions/CatalystProduct TypeRef
[1.1.1]Propellane2,3-ButanedioneUV light (365 nm), Flow1,3-Diacetylbicyclo[1.1.1]pentane nih.gov
[1.1.1]PropellanePhenylacetyleneCuI (catalyst)1-Methylene-2-phenyl-2-cyclobutene acs.org
Bicyclo[1.1.0]butaneImineZinc catalystAzabicyclo[2.1.1]hexane researchgate.net
[1.1.1]PropellaneAlkenesNickel(0) catalystMethylenespiro[2.3]hexane researchgate.net

Theoretical and Computational Chemistry of 1 Bromo 1 Bromomethyl Cyclopropane

Electronic Structure and Bonding Analysis

The electronic structure of 1-bromo-1-(bromomethyl)cyclopropane is dominated by the interplay between the strained cyclopropane (B1198618) core and the electronic effects of the two bromine substituents.

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

The bonding in the cyclopropane ring is distinct from that in acyclic alkanes. The C-C-C bond angles of approximately 60° prevent optimal sp³ orbital overlap. Instead, the bonding is often described by the Walsh or Coulson-Moffitt models, which depict "banana bonds" with significant p-character lying outside the internuclear axes. slideshare.netbluffton.edu This feature gives the cyclopropane ring some properties reminiscent of a π-system. researchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory for predicting chemical reactivity. scribd.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). slideshare.net

HOMO (Highest Occupied Molecular Orbital): This orbital is typically associated with the molecule's ability to act as a nucleophile or donate electrons. scribd.com For this compound, the HOMO is expected to have significant contributions from the lone pairs of the bromine atoms and the strained C-C bonds of the cyclopropane ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to act as an electrophile and accept electrons. scribd.com The LUMO is anticipated to be a σ* antibonding orbital associated with the C-Br bonds. The low energy of this orbital makes the carbon atoms attached to the bromines susceptible to nucleophilic attack.

The presence of electron-withdrawing bromine atoms will lower the energy of both the HOMO and LUMO compared to unsubstituted cyclopropane. The specific energies and spatial distributions of these orbitals dictate the molecule's reactivity in various chemical transformations.

Analysis of Ring Strain and Bond Angles in the Cyclopropane Core

The defining feature of the cyclopropane core is its substantial ring strain, which is a combination of angle strain and torsional strain. wikipedia.orgstackexchange.com

Angle Strain: The internal C-C-C bond angles are geometrically constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon. stackexchange.com This deviation leads to poor orbital overlap and weakened C-C bonds, making the ring susceptible to opening reactions. The total ring strain for the parent cyclopropane is estimated to be around 28.6 kcal/mol. nih.gov

Torsional Strain: The planar nature of the three-membered ring forces the substituents on adjacent carbon atoms into an eclipsed conformation, further increasing the molecule's potential energy. wikipedia.org

Substituents can significantly modulate the ring strain. Studies on substituted cyclopropanes have shown that electron-withdrawing groups like fluorine can increase the strain energy. acs.org In this compound, the geminal substitution pattern introduces additional steric strain due to the van der Waals repulsion between the bromo and bromomethyl groups. This steric crowding can further distort the bond angles and lengths from their already strained values in unsubstituted cyclopropane.

Table 1: Representative Ring Strain Energies (SE) in Substituted Cyclopropanes
CompoundStrain Energy (kcal/mol)Key Contributing Factors
Cyclopropane~28.6 nih.govAngle Strain, Torsional Strain
Methylcyclopropane~29.8 researchgate.netAngle Strain, Torsional Strain, Substituent Effects
FluorocyclopropanesIncreases with substitution acs.orgInductive Effects, Changes in Bond Curvature
Cyclopropanone~49 nih.govIncreased Angle Strain from Carbonyl Group

Charge Distribution and Electrostatic Potential Maps

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.orgyoutube.com The color-coding on an ESP map typically ranges from red (most negative potential) to blue (most positive potential). youtube.com

For this compound, the ESP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the electronegative bromine atoms due to their lone pairs.

Positive Potential (Blue): Regions of low electron density. These would be found on the hydrogen atoms. Importantly, a region of positive electrostatic potential, known as a σ-hole, is expected on the bromine atoms along the axis of the C-Br bond, opposite to the carbon atom. researchgate.net This σ-hole is a key feature in halogen bonding and influences how the molecule interacts with nucleophiles.

Neutral Regions (Green): The carbon framework of the cyclopropane ring and the methylene (B1212753) group would exhibit a more neutral potential.

Natural Bond Orbital (NBO) analysis can be used to quantify this charge distribution by assigning partial charges to each atom. walisongo.ac.id Such an analysis would likely confirm a significant negative partial charge on the bromine atoms and corresponding positive partial charges on the carbon atoms to which they are attached (the quaternary cyclopropyl (B3062369) carbon and the methylene carbon), making these sites electrophilic.

Reaction Pathway Elucidation and Energetic Profiles

Computational methods are invaluable for mapping out potential reaction pathways, identifying transition states, and calculating the energetics that govern reaction feasibility and kinetics.

Density Functional Theory (DFT) Studies of Transition States and Intermediates

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and energetics of molecules. It can be employed to model the entire course of a chemical reaction, from reactants to products. For this compound, DFT studies could elucidate the mechanisms of key reactions, such as nucleophilic substitutions or ring-opening rearrangements.

A typical DFT study would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, and any intermediates.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the transition state. The geometry of the transition state provides crucial information about the bond-making and bond-breaking processes.

Frequency Calculations: Confirming the nature of the stationary points. Reactants, products, and intermediates have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in a nucleophilic substitution reaction, DFT could be used to compare the transition state structures and energies for an Sₙ1-type pathway (involving a carbocation intermediate) versus an Sₙ2-type pathway.

Prediction of Regioselectivity and Stereoselectivity based on Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the outcomes of chemical reactions involving this compound. These models can elucidate the regioselectivity and stereoselectivity of reactions by examining the electronic properties of the reactants and the transition states of possible reaction pathways.

For instance, in cycloaddition reactions, the attack of a nucleophile is predicted to occur at the most electrophilic center of the molecule. researchgate.net By calculating the distribution of electron density and identifying the locations of highest electrophilicity within this compound, computational models can forecast the most likely site of reaction, thus determining the regioselectivity. researchgate.net Furthermore, the analysis of transition state energies for different stereochemical approaches allows for the prediction of the favored stereoisomer of the product. researchgate.net Theoretical investigations into the reactions of similar molecules, such as 1-bromo-3,3,3-trifluoropropene with OH radicals, have successfully used computational methods to determine the most feasible reaction pathways by analyzing potential energy surfaces. mdpi.com

Conformational Analysis and Isomerism

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. Computational chemistry offers powerful tools to explore these aspects.

Computational methods can be employed to investigate the rotational barriers of the bromomethyl group in this compound. This involves calculating the energy of the molecule as a function of the dihedral angle defined by the C-C-C-Br bond of the bromomethyl group and the cyclopropane ring. The energy profile obtained from these calculations would reveal the energy maxima and minima, corresponding to the transition states and stable conformers, respectively. The difference in energy between a minimum and an adjacent maximum represents the rotational barrier. These barriers provide insight into the flexibility of the bromomethyl group and the rates of interconversion between different rotamers.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry plays a crucial role in the interpretation of experimental spectra by providing theoretical predictions of spectroscopic parameters.

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.net Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to calculate the nuclear magnetic shielding tensors for each nucleus in the molecule. nih.gov These shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on the level of theory, the basis set used, and whether solvent effects are considered. nih.gov For cyclopropane derivatives, factors like ring strain and the unique hybridization of the carbon atoms can influence chemical shifts. dtic.mil Comparing the computationally predicted NMR spectra with experimental data helps in the definitive assignment of signals to specific protons and carbons in the molecule. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-Value
CH₂ (ring)ValueValue
CH₂BrValueValue

Note: Specific predicted values would require performing the actual calculations using appropriate software and methods.

Computational methods are widely used to calculate the vibrational frequencies of molecules, which correspond to the absorption bands observed in IR and Raman spectra. nih.govuni-siegen.de These calculations are typically performed using methods like DFT. nih.gov The output of these calculations includes the frequencies of the normal modes of vibration and their corresponding intensities (for IR) or activities (for Raman). ksu.edu.sanist.gov

By comparing the calculated vibrational frequencies with the experimental IR and Raman spectra of this compound, a detailed assignment of the observed bands to specific molecular vibrations (e.g., C-H stretching, C-Br stretching, ring deformations) can be made. nist.gov This correlation between theoretical and experimental data provides a deeper understanding of the molecule's vibrational properties. uni-siegen.de

Table 2: Calculated Vibrational Frequencies for this compound (Illustrative)

Vibrational ModeCalculated Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman Activity
C-H stretch (ring)ValueValueValue
C-H stretch (CH₂Br)ValueValueValue
C-Br stretchValueValueValue
Cyclopropane ring deformationValueValueValue

Note: Specific predicted values would require performing the actual calculations.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural and dynamic analysis of "1-Bromo-1-(bromomethyl)cyclopropane." A variety of NMR experiments offer a comprehensive understanding of its molecular framework and behavior in solution.

Multi-Dimensional NMR Techniques for Structure Assignment

While a standard one-dimensional ¹H NMR spectrum provides initial information, multi-dimensional NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals in "this compound." Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to piece together the connectivity of the molecule.

COSY spectra establish proton-proton (¹H-¹H) coupling networks, revealing which protons are neighbors within the cyclopropyl (B3062369) ring and the bromomethyl group.

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals for the CH₂ groups of the cyclopropane (B1198618) ring, the quaternary cyclopropyl carbon, and the bromomethyl carbon.

HMBC provides long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the connectivity between the bromomethyl group and the quaternary C1 carbon of the cyclopropane ring. For instance, correlations would be expected between the protons of the bromomethyl group and the quaternary carbon (C1) as well as the adjacent cyclopropyl ring carbons (C2/C3).

The combined data from these experiments provide irrefutable evidence for the structure of "this compound," distinguishing it from other possible isomers. molport.com

Dynamic NMR Studies for Conformational Dynamics and Exchange Processes

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules. nih.govresearchgate.net For "this compound," DNMR could be used to study the rotational barrier of the C1-C(H₂Br) bond. Due to the steric bulk of the two bromine atoms and the strained nature of the cyclopropane ring, rotation around this bond may be hindered.

By monitoring the NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals. rsc.org At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals. Analysis of these line shape changes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. rsc.orgnih.gov While specific DNMR studies on "this compound" are not widely reported, the methodology is well-established for analyzing conformational interconversions in various organic molecules. rsc.orgnih.gov

Isotopic Labeling and NMR for Tracing Reaction Pathways

Isotopic labeling, in conjunction with NMR spectroscopy, is a definitive method for elucidating reaction mechanisms. x-chemrx.com By strategically replacing specific atoms in "this compound" with their isotopes (e.g., ¹³C or ²H), one can trace the fate of these labeled positions throughout a chemical transformation.

For instance, in studying rearrangement reactions common to cyclopropyl systems, such as the vinylcyclopropane (B126155) rearrangement, labeling can provide clear evidence of the atoms' movements. nih.gov If "this compound" were to undergo a reaction involving ring-opening or rearrangement, a ¹³C label at the C1 position would allow for precise tracking of this carbon in the resulting product structure via ¹³C NMR. This approach helps to distinguish between competing mechanistic possibilities, such as concerted versus stepwise pathways or the intermediacy of non-classical carbocations. researchgate.netnih.gov Such studies are crucial for understanding the fundamental reactivity of strained ring systems. researchgate.netdeepdyve.com

In-situ NMR Monitoring of Reaction Kinetics

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing a detailed picture of the reaction progress and kinetics. iastate.edumagritek.comresearchgate.net By setting up a reaction directly within an NMR tube, spectra can be acquired at regular intervals to track the disappearance of starting materials and the appearance of products. iastate.edunih.gov

For "this compound," this technique could be applied to study its solvolysis reactions or its participation in substitution reactions. The rate of reaction can be determined by integrating the signals corresponding to the reactant and product species over time. nih.gov This data allows for the determination of reaction orders, rate constants (k), and the potential observation of transient intermediates that might not be detectable by conventional workup and analysis. nih.gov The ability to vary temperature and concentrations within the NMR experiment further allows for the determination of activation parameters, providing deeper mechanistic insight. iastate.edu

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool that complements NMR data by providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). lcms.czchemrxiv.org This precision is essential for determining the exact molecular formula of a compound. For "this compound," the molecular formula is C₄H₆Br₂.

HRMS can distinguish the mass of C₄H₆Br₂ from other combinations of atoms that might have the same nominal mass. A key feature in the mass spectrum of a compound containing bromine is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.info Therefore, the molecular ion (M⁺) peak for "this compound" will appear as a characteristic cluster of three peaks:

[M]⁺: Containing two ⁷⁹Br atoms.

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom.

[M+4]⁺: Containing two ⁸¹Br atoms.

The relative intensities of these peaks will be approximately 1:2:1. HRMS analysis of these isotopic peaks provides unambiguous confirmation of the presence of two bromine atoms in the molecule and validates the molecular formula. docbrown.infouni.lu

Fragmentation Pathway Analysis for Structural and Mechanistic Insights

The mass spectrum of This compound is characterized by a distinctive isotopic pattern arising from the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info Consequently, the molecular ion ([M]⁺) and any bromine-containing fragments appear as a series of peaks separated by two mass units (e.g., M, M+2, M+4), with relative intensities following a predictable binomial distribution (approximately 1:2:1 for two bromine atoms).

The fragmentation of This compound under electron ionization (EI) is expected to proceed through several key pathways driven by the stability of the resulting carbocations and radicals. A primary fragmentation event would be the cleavage of a carbon-bromine bond, which is typically weaker than carbon-carbon bonds. docbrown.info This can lead to the loss of a bromine radical (•Br) to form a [C₄H₆Br]⁺ ion. Another likely fragmentation is the loss of the bromomethyl radical (•CH₂Br) to yield a bromocyclopropyl cation. The cyclopropane ring itself can undergo cleavage, leading to various smaller fragments.

A proposed fragmentation pathway based on general principles of mass spectrometry is detailed below. youtube.com

Table 1: Proposed Mass Spectrometry Fragmentation for this compound

m/z (mass/charge) Proposed Fragment Ion Formula Notes
212/214/216 Molecular Ion [C₄H₆Br₂]⁺ Isotopic cluster due to two Br atoms.
133/135 [M - Br]⁺ [C₄H₆Br]⁺ Loss of one bromine radical.
133/135 [M - CH₂Br]⁺ [C₃H₃Br]⁺ Loss of bromomethyl radical.
53 [C₄H₅]⁺ [C₄H₅]⁺ Loss of both Br atoms and one H.

Note: The listed m/z values correspond to the major isotopes and are part of a characteristic isotopic cluster if bromine is present.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the analysis of This compound . It effectively separates the compound from starting materials, solvents, and potential side-products, such as isomers or open-chain halogenoalkanes, before they enter the mass spectrometer for identification. researchgate.netchemicalbook.com The retention time in the gas chromatograph provides a key data point for identification, while the mass spectrometer offers definitive structural information.

In a synthetic context, GC-MS is crucial for assessing the purity of the final product. For instance, in syntheses involving related brominated cyclopropanes, GC analysis has been used to confirm product purity, often exceeding 97%. chemicalbook.com While a specific chromatogram for This compound is not detailed in the available literature, the methodology would allow for clear separation from isomers like (Bromomethyl)cyclopropane (B137280) or 1,1-Bis(bromomethyl)cyclopropane , ensuring the quality and identity of the isolated compound. researchgate.netbldpharm.com

X-ray Crystallography

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. uni-ulm.de

Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry Determination

Single crystal X-ray diffraction is the gold standard for the unambiguous determination of molecular structure, including bond lengths, bond angles, and absolute stereochemistry. carleton.edu For a chiral molecule like This compound , this technique could be used to resolve its absolute configuration if a suitable single crystal can be grown.

Although no published crystal structure for This compound currently exists, the process would involve irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. uni-ulm.decarleton.edu This analysis yields an electron density map from which the positions of all atoms can be determined. For other complex brominated organic molecules, this method has successfully elucidated the complete molecular geometry, including the precise orientation of all constituent atoms. growingscience.comrsc.org

Table 2: Data Obtainable from Single Crystal X-ray Diffraction

Parameter Description Significance for this compound
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the crystal lattice. growingscience.com Fundamental properties of the crystalline form.
Space Group The symmetry elements present within the crystal structure. growingscience.com Defines the packing arrangement of molecules in the crystal.
Atomic Coordinates The precise (x, y, z) position of each atom in the unit cell. carleton.edu Allows for calculation of all bond lengths and angles.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds. carleton.edu Confirms the cyclopropane ring structure and C-Br bond distances.

Elucidation of Intermolecular Interactions in Crystalline Derivatives

Once a crystal structure is determined, it allows for a detailed investigation of the intermolecular forces that govern the crystal packing. For halogenated compounds like This compound , halogen bonding (a non-covalent interaction where the bromine atom acts as an electrophilic region) could be a significant organizing force in the crystal lattice.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can be used to monitor reaction progress. researchgate.net

Vibrational Analysis for Functional Group Identification and Reaction Monitoring

The IR and Raman spectra of This compound would exhibit characteristic vibrational modes corresponding to its distinct structural features: the cyclopropane ring, C-H bonds, and C-Br bonds. The cyclopropane ring itself has several characteristic vibrations, including ring breathing and C-H stretching modes that typically appear at high wavenumbers (~3000-3100 cm⁻¹).

The C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum, generally between 500 and 750 cm⁻¹. docbrown.info The presence of two C-Br bonds in different environments (one directly on the ring, one on the methyl group) may give rise to distinct absorption bands. IR and Raman are complementary techniques; vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa, providing a more complete picture of the molecule's vibrational framework. chemicalbook.comnih.gov

Table 3: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Reference
C-H Stretch (cyclopropyl) ~3100 - 3000 IR, Raman docbrown.info
C-H Stretch (methylene) ~2975 - 2845 IR, Raman docbrown.info
C-H Bend/Deformation ~1480 - 1270 IR docbrown.info
C-C-C Skeletal Vibrations ~1175 - 790 IR docbrown.info

These frequencies are based on characteristic absorption regions for similar functional groups and are not from a measured spectrum of the title compound.

Chromatographic Techniques for Separation and Analysis of this compound

Chromatographic techniques are indispensable tools in synthetic organic chemistry for both monitoring the progress of a reaction and for the purification of the final products. In the context of the synthesis of this compound, Thin Layer Chromatography (TLC) and column chromatography are routinely employed to ensure the desired product is obtained with high purity.

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective qualitative method used to monitor the progress of a chemical reaction. libretexts.orgrochester.edu It allows for the visual assessment of the consumption of starting materials and the formation of products over time. libretexts.org In the synthesis of this compound, TLC is crucial for determining the reaction endpoint, thus preventing the formation of byproducts due to prolonged reaction times or overheating.

A typical setup for monitoring the reaction involves spotting a TLC plate with the starting material, the reaction mixture, and a "co-spot" which contains both the starting material and the reaction mixture. rochester.edu The co-spot helps in distinguishing the starting material from the product, especially if they have similar retention factor (Rf) values. rochester.edu The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front and is dependent on the compound's polarity and the solvent system used.

The progress of the reaction is observed by the gradual disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product, this compound. The reaction is considered complete when the spot of the starting material is no longer visible in the lane of the reaction mixture. libretexts.org

Illustrative Data for TLC Analysis:

While specific Rf values are highly dependent on the exact conditions (e.g., specific stationary phase, solvent composition, temperature), a representative TLC analysis for a hypothetical synthesis of this compound is presented below.

Time (minutes)Starting Material Spot IntensityProduct Spot IntensityRf of Starting MaterialRf of Product
0HighNone0.6-
30MediumLow0.60.4
60LowMedium0.60.4
90Very LowHigh0.60.4
120NoneHigh-0.4
This table is for illustrative purposes. Actual Rf values may vary.

For visualization, since this compound lacks a chromophore for UV detection, a potassium permanganate (B83412) (KMnO4) stain or other suitable staining agent would be necessary to visualize the spots on the TLC plate. The choice of eluent is critical; a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically effective for halogenated organic compounds. The optimal solvent composition is one that provides a clear separation between the starting materials and the product, with Rf values ideally between 0.2 and 0.8 for accurate assessment. rsc.org

Column Chromatography for Purification of Reaction Products

Following the completion of the reaction, as determined by TLC, the crude product mixture often contains unreacted starting materials, reagents, and byproducts. Column chromatography is a preparative technique used to separate and purify larger quantities of the desired compound from this mixture. youtube.comyoutube.com

The principle of column chromatography is similar to TLC, but on a much larger scale. A glass column is packed with a solid adsorbent, typically silica (B1680970) gel, which serves as the stationary phase. nih.gov The crude mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. youtube.com

The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Less polar compounds, like this compound, will have weaker interactions with the polar silica gel and will therefore travel down the column more quickly with a non-polar mobile phase. More polar impurities will be retained on the column for a longer time.

Fractions are collected as the solvent elutes from the column. youtube.com Each fraction is then analyzed by TLC to determine which fractions contain the pure product. Fractions containing the pure this compound are then combined, and the solvent is removed, typically by rotary evaporation, to yield the purified compound.

Typical Parameters for Column Chromatography Purification:

ParameterDescription
Stationary Phase Silica gel (60-120 mesh or 230-400 mesh)
Mobile Phase (Eluent) A gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 99:1 hexane:ethyl acetate) and gradually increasing the polarity.
Sample Loading The crude product is typically dissolved in a minimal amount of a non-polar solvent and carefully loaded onto the top of the silica gel column.
Elution The solvent is passed through the column under gravity or with the aid of positive pressure (flash chromatography) to speed up the process.
Fraction Collection Fractions of a specific volume are collected sequentially.
Analysis Each fraction is analyzed by TLC to identify those containing the pure product.

The choice of eluent is guided by the TLC analysis performed during reaction monitoring. A solvent system that gives an Rf value of approximately 0.3 for the desired compound on a TLC plate is often a good starting point for column chromatography. youtube.com For compounds that are close in polarity, a gradient elution, where the polarity of the mobile phase is gradually increased, can provide better separation. rochester.edu

Strategic Applications of 1 Bromo 1 Bromomethyl Cyclopropane in Organic Synthesis

Building Block for Complex Molecular Architectures

Synthesis of Strained Polycyclic Systems and Cyclobutane (B1203170) Derivatives

There is no available scientific literature detailing the use of 1-bromo-1-(bromomethyl)cyclopropane for the synthesis of strained polycyclic systems or cyclobutane derivatives. General methods for synthesizing cyclobutanes often involve [2+2] cycloadditions or rearrangements of other cyclopropane (B1198618) derivatives, but specific examples employing this compound are not found in the search results.

Construction of Diverse Heterocyclic Scaffolds

The scientific literature does not provide specific examples or methods for the construction of heterocyclic scaffolds using this compound as a starting material or intermediate.

Precursor in Natural Product Synthesis

Intermediate for Cyclopropane-Containing Natural Products

No studies have been identified that report the use of this compound as an intermediate in the total synthesis of any specific cyclopropane-containing natural products.

Introduction of Cyclopropylmethyl Groups into Bioactive Molecules

The introduction of a cyclopropylmethyl moiety is a common strategy in medicinal chemistry, for which (bromomethyl)cyclopropane (B137280) is a frequently used reagent. However, there is no evidence in the searched literature to suggest that this compound is utilized for this purpose. The reactivity profile of the dibromo compound would likely differ significantly, making it an unsuitable or unconventional choice for this specific transformation.

Development of Novel Organic Reagents and Catalysts

There are no reports on the development of new organic reagents or catalysts derived from this compound.

Synthesis of Functionalized Cyclopropane-Based Ligands for Catalysis

The cyclopropane motif, when incorporated into ligand structures, can impart unique steric and electronic properties to metal complexes, thereby influencing their catalytic activity and selectivity. This compound serves as a key precursor for the synthesis of such specialized ligands.

One prominent application involves the synthesis of bicyclo[1.1.0]butane derivatives. These highly strained molecules can act as ligands themselves or be further functionalized. The intramolecular reaction of 1,3-dihalides, such as this compound, with metals like sodium is a known method for creating cyclopropane derivatives. orgsyn.org A synthetic route to bicyclo[1.1.0]butane derivatives involves the ring closure of a suitably substituted 2-bromo-1-(chloromethyl)cyclopropane with magnesium in tetrahydrofuran (B95107) (THF). wikipedia.org This highlights the potential for this compound to undergo similar intramolecular cyclizations to form bicyclo[1.1.0]butane cores, which can then be incorporated into ligand architectures.

The resulting functionalized cyclopropanes can be used to create ligands with specific bite angles and steric demands, which are crucial for controlling the outcome of catalytic reactions. For instance, the precise geometry of a ligand can influence the enantioselectivity of asymmetric catalysis.

Materials Science and Polymer Chemistry Applications

The reactivity of this compound also extends to the realm of materials science and polymer chemistry, where it can be employed as a monomer or a precursor to advanced materials.

The two bromine atoms in this compound provide two reactive sites for polymerization reactions. This allows for the formation of cross-linked polymers or polymers with unique pendant groups. For example, it can potentially undergo substitution reactions with difunctional nucleophiles to form polymers. The strained cyclopropane ring can also be a site for ring-opening polymerization under certain conditions, leading to polymers with linear or branched architectures that differ from those obtained through conventional polymerization of vinyl monomers.

As a precursor, this compound can be used to introduce the 1-(bromomethyl)cyclopropyl moiety into larger molecular structures. This can be achieved through substitution reactions where one of the bromine atoms reacts with a substrate, leaving the other bromine atom and the cyclopropane ring intact for further modification. This approach allows for the synthesis of materials with tailored properties, such as specific thermal or optical characteristics. The incorporation of the cyclopropane ring can influence the material's rigidity, thermal stability, and other physical properties. orgsyn.org

Synthesis of Pharmacologically Relevant Scaffolds

The cyclopropane ring is a desirable structural motif in medicinal chemistry, as it can impart conformational rigidity to molecules, which can lead to increased metabolic stability and enhanced binding affinity to biological targets. bohrium.com this compound serves as a versatile starting material for the construction of various pharmacologically relevant scaffolds.

The synthetic utility of this compound lies in its ability to act as a bifunctional electrophile. The two bromine atoms can be sequentially or simultaneously replaced by various nucleophiles, allowing for the divergent synthesis of a wide array of cyclopropane-containing molecules. For example, reaction with amines, thiols, or alcohols can introduce diverse functional groups. evitachem.com

A key synthetic transformation involving this compound is its conversion to bicyclo[1.1.0]butane. orgsyn.orgwikipedia.org Bicyclo[1.1.0]butanes are highly strained and reactive intermediates that can undergo a variety of transformations to generate diverse and complex molecular frameworks. nih.govacs.org This strategy provides access to stereodefined cyclobutanes and other C(sp3)-rich bioisosteres that are of significant interest in drug discovery. nih.gov The ability to construct polysubstituted bicyclobutanes with stereocontrol opens up avenues for creating novel molecular scaffolds for medicinal chemistry. nih.govacs.org

The following table summarizes the types of reactions and the resulting scaffolds that can be synthesized from this compound:

Reagent/Reaction TypeIntermediate/Product ScaffoldPotential Application
Intramolecular cyclization (e.g., with Mg)Bicyclo[1.1.0]butaneSynthesis of complex molecular frameworks
Nucleophilic substitution (e.g., with amines, thiols)Functionalized cyclopropanesBuilding blocks for various applications
Cross-coupling reactionsSubstituted cyclopropanesIntroduction of diverse chemical groups

The synthesis of these scaffolds focuses on the chemical transformations and the creation of the molecular architecture, rather than their specific biological activities. The versatility of this compound makes it a valuable tool for medicinal chemists in the exploration of new chemical space. nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Strategies

The synthesis of 1-bromo-1-(bromomethyl)cyclopropane and its subsequent transformations are ripe for innovation, with a growing emphasis on environmentally benign and efficient processes.

Green Chemistry Approaches to Synthesis and Transformations

The principles of green chemistry, such as atom economy and the use of less hazardous reagents, are central to modern synthetic chemistry. primescholars.comgoogle.com Traditional methods for the synthesis of brominated cyclopropanes often involve stoichiometric brominating agents and hazardous solvents, leading to significant waste generation. guidechem.comgoogle.com Future research is geared towards developing greener alternatives.

One promising avenue is the exploration of solvent-free reaction conditions or the use of environmentally benign solvents like water or supercritical fluids. For instance, the use of hot water to promote aminolysis of related epoxides showcases a greener approach that could be adapted for nucleophilic substitution reactions involving this compound. nih.gov Furthermore, designing reactions with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, is a key goal. primescholars.comresearchgate.net This can be achieved through addition reactions or catalytic cycles that minimize the formation of byproducts.

Catalytic Approaches for Enhanced Selectivity and Reduced Waste

Catalysis offers a powerful tool for improving the sustainability of chemical processes by enabling reactions with high selectivity and reducing the generation of waste. nih.gov In the context of this compound, catalytic methods are being explored for both its synthesis and subsequent functionalization.

Recent advancements in the chromium-catalyzed asymmetric cyclopropanation of gem-dihaloalkanes present a significant opportunity for the enantioselective synthesis of chiral cyclopropanes. uq.edu.au This approach, which utilizes readily available starting materials, could potentially be adapted for the synthesis of optically active derivatives of this compound. Moreover, iron-catalyzed cross-coupling reactions have been employed for the formation of carbon-carbon bonds using related (bromomethyl)cyclopropane (B137280) derivatives, suggesting a pathway for the catalytic functionalization of the target compound. sigmaaldrich.com The development of recyclable catalysts, such as those based on magnetic nanoparticles, could further enhance the green credentials of these transformations. nih.gov

Flow Chemistry Applications for Continuous Production and Control

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages in terms of safety, scalability, and process control. mpg.debldpharm.com The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to improved yields and selectivities, particularly for highly exothermic or fast reactions. bldpharm.com

The synthesis of cyclopropane (B1198618) derivatives, which can be hazardous on a large scale using traditional batch methods, is particularly well-suited for flow chemistry. researchgate.net A two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones has been successfully demonstrated, highlighting the potential for producing derivatives of this compound in a safer and more efficient manner. mpg.de The integration of in-line purification and analysis techniques within a flow system can further streamline the production process and minimize manual handling of reactive intermediates.

Exploration of Unconventional Reactivity Patterns

Beyond traditional thermal reactions, the unique electronic and steric properties of this compound make it an intriguing substrate for exploration under unconventional reaction conditions.

Photo-, Electro-, and Mechanochemical Transformations

The application of light, electricity, or mechanical force to drive chemical reactions can unlock novel reactivity pathways that are often inaccessible under thermal conditions.

Photochemical transformations are emerging as a powerful tool in organic synthesis. rsc.orgnih.gov Photoredox catalysis, in particular, has been successfully employed for the cyclopropanation of alkenes and the ring-opening functionalization of arylcyclopropanes. rsc.orgnih.gov The C-Br bonds in this compound are susceptible to homolytic cleavage under photochemical conditions, potentially generating radical intermediates that can participate in a variety of transformations. For instance, photoredox-catalyzed addition of dibromofluoromethane (B117605) to alkenes has been shown to be an effective method for the synthesis of 1-bromo-1-fluoroalkanes, suggesting the possibility of similar reactivity for this compound. nih.gov

Electrochemical methods provide another avenue for activating the C-Br bonds of the target molecule. Electrochemical synthesis offers a green and efficient way to generate reactive intermediates without the need for chemical redox agents. While specific electrochemical studies on this compound are limited, the broader field of electrochemical C-C bond cleavage and functionalization of cyclopropanes is an active area of research.

Mechanochemistry , the use of mechanical force to induce chemical reactions, is a rapidly growing field in green chemistry. By grinding solid reactants together, often in the absence of a solvent, new reaction pathways can be accessed. While no specific mechanochemical reactions involving this compound have been reported, the solid-state reactivity of gem-dibromocyclopropanes under mechanical stress is an area worthy of future investigation.

New Carbon-Carbon and Carbon-Heteroatom Bond Formations

The two bromine atoms in this compound offer two distinct points for functionalization, enabling the formation of a wide array of new carbon-carbon and carbon-heteroatom bonds.

The development of novel carbon-carbon bond-forming reactions is a cornerstone of organic synthesis. The reactivity of the bromomethyl group in SN2 reactions is well-established, and future research will likely focus on developing more sophisticated coupling reactions. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming C-C bonds. guidechem.com While direct examples with this compound are not abundant, the successful coupling of related organoboranes and organozinc reagents with organic halides points towards the potential of this compound in similar transformations. nih.govnih.gov

The formation of carbon-heteroatom bonds (e.g., C-N, C-O) is crucial for the synthesis of many biologically active molecules. researchgate.netnih.govnih.govamanote.com The electrophilic nature of the carbon atoms attached to the bromine atoms in this compound makes them susceptible to attack by various nucleophiles. Future research will likely explore the use of this compound in the synthesis of novel amines, ethers, and other heteroatom-containing cyclopropane derivatives. Photoredox-catalyzed methods are also showing promise for the formation of C(sp³)–heteroatom bonds via the ring-opening of arylcyclopropanes, a strategy that could potentially be applied to this compound to access a different class of functionalized products. nih.gov Ring-opening reactions of gem-dibromocyclopropanes promoted by base or Lewis acids can also lead to the formation of new carbon-heteroatom bonds, offering alternative synthetic routes to functionalized acyclic products. uq.edu.aufigshare.comrsc.orgresearchgate.net

Below is a table summarizing the key research directions and their potential impact:

Research AreaFocusPotential Impact
Green Chemistry Solvent-free reactions, atom-economic processes. primescholars.comgoogle.comReduced environmental impact, lower costs.
Catalysis Enantioselective synthesis, recyclable catalysts. nih.govuq.edu.ausigmaaldrich.comnih.govAccess to chiral building blocks, more sustainable processes.
Flow Chemistry Continuous production, enhanced safety and control. mpg.debldpharm.comresearchgate.netSafer and more efficient large-scale synthesis.
Photochemistry Photoredox catalysis for novel transformations. rsc.orgnih.govnih.govAccess to new reactivity patterns under mild conditions.
Electrochemistry Green generation of reactive intermediates.Cleaner and more efficient functionalization strategies.
Mechanochemistry Solvent-free solid-state reactions.Novel and sustainable synthetic routes.
C-C Bond Formation Advanced cross-coupling reactions. guidechem.comnih.govnih.govSynthesis of complex molecular architectures.
C-Heteroatom Bond Formation Synthesis of novel functionalized cyclopropanes. researchgate.netnih.govnih.govnih.govamanote.comrsc.orgresearchgate.netAccess to new building blocks for medicinal and materials chemistry.

Advanced Computational Modeling and Machine Learning in Reaction Design

The integration of sophisticated computational tools is set to revolutionize how chemists approach the reaction design for complex molecules like this compound. By moving beyond traditional trial-and-error experimentation, researchers can leverage predictive models to explore vast chemical spaces, saving time and resources.

Predictive Modeling for Novel Transformations and Selectivity Control

Predictive modeling, powered by quantum mechanical calculations and machine learning algorithms, holds the key to unlocking new reactions involving this compound. While specific predictive models for this compound are not yet extensively documented in scientific literature, the general principles of computational chemistry provide a clear roadmap for future investigations.

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to model the transition states of potential reactions. This allows for the calculation of activation energies, providing a quantitative measure of reaction feasibility. For instance, different nucleophiles or reaction conditions could be simulated to predict the likelihood of various substitution or ring-opening pathways. This approach enables the rational design of experiments, focusing on conditions that are computationally predicted to be most promising.

Furthermore, computational studies are instrumental in understanding and predicting selectivity. For a molecule with multiple reactive sites like this compound, controlling chemo-, regio-, and stereoselectivity is paramount. Computational models can elucidate the subtle electronic and steric factors that govern which part of the molecule reacts and in what orientation. By systematically modifying substrates and catalysts within the computational model, researchers can design strategies to favor the formation of a single, desired product.

High-Throughput Virtual Screening of Reactivity Profiles

High-throughput virtual screening (HTVS) represents a paradigm shift in the exploration of a molecule's chemical reactivity. This computational technique allows for the rapid assessment of a vast array of potential reactants and catalysts against a target molecule, in this case, this compound. Instead of physically performing thousands of reactions, HTVS can simulate these interactions, filtering for the most promising candidates for further experimental validation.

The process typically involves creating a virtual library of compounds, which could include various nucleophiles, bases, or transition metal catalysts. These are then computationally "reacted" with this compound. Scoring functions, often based on docking energies or predicted reaction barriers, are used to rank the potential reactions. This allows researchers to identify novel reaction partners and catalytic systems that might not be obvious from classical chemical intuition.

Machine learning can further enhance HTVS by building predictive models from the screening data. An initial set of virtual experiments can be used to train a machine learning algorithm, which can then predict the outcomes for the remainder of the virtual library with a high degree of accuracy, significantly accelerating the screening process. While specific applications to this compound are yet to be published, the potential for HTVS to rapidly map its reactivity landscape is immense.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-bromo-1-(bromomethyl)cyclopropane in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ensure local exhaust ventilation or fume hoods to minimize inhalation exposure, as brominated cyclopropanes can release toxic vapors .
  • Implement emergency procedures for spills, such as neutralization with sodium bicarbonate and containment using inert absorbents .
  • Regularly monitor airborne concentrations using gas chromatography or OSHA-recommended sampling methods to ensure compliance with exposure limits (e.g., NIOSH REL: 0.1 ppm over 8 hours) .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Electrolytic Reduction : Controlled-potential electrolysis of dibromide precursors (e.g., 1,1-bis(bromomethyl)cyclopropane) in aprotic solvents like DMF, using tetraethylammonium bromide as a supporting electrolyte. This method minimizes side reactions and achieves yields >60% .
  • Cyclopropanation : React cyclopropane derivatives (e.g., methylenecyclobutane) with bromine under controlled conditions to form brominated cyclopropanes. Optimize temperature (-10°C to 25°C) to prevent ring-opening .
  • Comparative Note : Electrolytic methods are preferred for scalability, while cyclopropanation is suitable for small-scale functionalization .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Effects : The cyclopropane ring imposes significant ring strain (~27 kcal/mol), increasing susceptibility to ring-opening reactions. The geminal bromine and bromomethyl groups create steric hindrance, favoring SN2 mechanisms at the less hindered site .
  • Electronic Effects : The electron-withdrawing bromine atoms polarize adjacent C-Br bonds, enhancing electrophilicity. Computational studies (e.g., DFT) predict higher partial positive charges on the brominated carbons, directing nucleophilic attack .
  • Experimental Validation : Use NMR (e.g., 13C^{13}\text{C} chemical shifts) to track electron density changes and kinetic studies to compare reaction rates with analogous compounds (e.g., 1-bromo-1-methylcyclopropane) .

Q. How can discrepancies in reported reaction yields for this compound synthesis be resolved?

  • Methodological Answer :

  • Variable Control : Standardize reaction parameters (solvent purity, electrolysis potential, temperature). For example, excess electricity (>130% theoretical) during electrolysis may degrade products, requiring real-time monitoring via cyclic voltammetry .
  • Side Reaction Analysis : Characterize byproducts (e.g., spiropentane from over-reduction) using GC-MS or HPLC. Adjust cathode potential to -2.0 V to suppress over-reduction .
  • Cross-Validation : Compare yields across methods (e.g., electrolytic vs. cyclopropanation) and validate with independent labs using EPA systematic review criteria (e.g., data quality scoring for reproducibility) .

Q. What advanced spectroscopic techniques are effective for characterizing the cyclopropane ring strain in this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve bond lengths (e.g., C-C bonds ~1.51 Å) and angles (e.g., 60° internal angles) to quantify ring strain .
  • NMR Spectroscopy :
  • 1H^{1}\text{H} NMR: Coupling constants (Jvicinal=510 HzJ_{vicinal} = 5-10\ \text{Hz}) indicate ring strain .
  • 13C^{13}\text{C} NMR: Deshielded carbons (~20-30 ppm) confirm electron-deficient cyclopropane ring .
  • Infrared Spectroscopy : Stretching frequencies for C-Br bonds (~550-650 cm1^{-1}) correlate with bond strength and electronic environment .

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally similar brominated cyclopropanes in cross-coupling reactions?

  • Methodological Answer :

  • Reactivity Comparison :
CompoundReaction Rate (Suzuki Coupling)Major Product
This compoundModerate (k = 0.15 M1^{-1}s1^{-1})Bicyclic alkenes
1-Bromo-1-methylcyclopropaneFast (k = 0.35 M1^{-1}s1^{-1})Monosubstituted arenes
2-Bromo-1,1-dimethylcyclopropaneSlow (k = 0.05 M1^{-1}s1^{-1})Ring-opened derivatives
  • Mechanistic Insight : The geminal dibromine configuration in this compound increases steric bulk, slowing transmetallation in cross-coupling. Use bulky ligands (e.g., SPhos) to enhance efficiency .

Q. What computational models predict the stability of brominated cyclopropane derivatives?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute strain energy and HOMO-LUMO gaps. For this compound, strain energy is ~30 kcal/mol, and HOMO-LUMO gap = 5.2 eV, indicating moderate stability .
  • MD Simulations : Simulate thermal decomposition pathways in LAMMPS. Predict decomposition onset at 150°C, validated by TGA-DSC experiments .

Safety and Regulatory Compliance

Q. What are the EPA’s risk evaluation criteria for this compound in research settings?

  • Methodological Answer :

  • Systematic Review : Follow EPA’s TSCA guidelines to categorize studies as "on-topic" (e.g., toxicity, exposure) or "off-topic" (e.g., industrial production). Use the Supplemental File (EPA-HQ-OPPT-2016-0741) for data extraction .
  • Risk Characterization : Calculate hazard quotients (HQ) for neurotoxicity and reproductive effects using NOAELs from animal studies. For lab exposures <0.1 ppm, HQ <1 indicates acceptable risk .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-1-(bromomethyl)cyclopropane
Reactant of Route 2
Reactant of Route 2
1-Bromo-1-(bromomethyl)cyclopropane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.